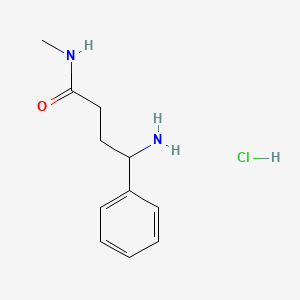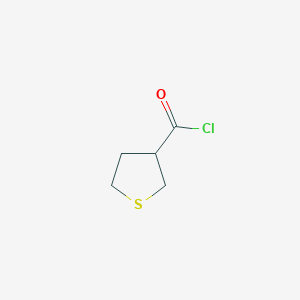
2-(3-Bromophenyl)oxetan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromophenyl)oxetan-3-one is a chemical compound featuring an oxetane ring substituted with a bromophenyl group. Oxetanes are four-membered cyclic ethers known for their ring strain and unique reactivity. The presence of the bromophenyl group adds further complexity and potential for diverse chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromophenyl)oxetan-3-one typically involves the formation of the oxetane ring followed by the introduction of the bromophenyl group. One common method is the Paternò–Büchi reaction, a [2+2] cycloaddition of carbonyl compounds with alkenes under UV light. This method can be adapted to introduce the bromophenyl group onto the oxetane ring.
Industrial Production Methods: Industrial production of oxetane derivatives often involves the use of preformed oxetane-containing building blocks. These building blocks can be further functionalized through various chemical reactions to introduce desired substituents, such as the bromophenyl group .
Análisis De Reacciones Químicas
Types of Reactions: 2-(3-Bromophenyl)oxetan-3-one undergoes several types of chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form various oxygenated products.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peroxy acids and other strong oxidants.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield epoxides or ketones, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
2-(3-Bromophenyl)oxetan-3-one has several applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and other biological processes.
Mecanismo De Acción
The mechanism of action of 2-(3-Bromophenyl)oxetan-3-one involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with molecular targets, such as enzymes or receptors, to exert their effects. The specific pathways involved depend on the context in which the compound is used .
Comparación Con Compuestos Similares
Oxetan-3-one: A simpler oxetane derivative without the bromophenyl group.
3-Bromooxetane: An oxetane ring with a bromine atom directly attached to the ring.
Phenyl oxetane: An oxetane ring substituted with a phenyl group without the bromine atom.
Uniqueness: 2-(3-Bromophenyl)oxetan-3-one is unique due to the combination of the oxetane ring and the bromophenyl group. This combination imparts distinct reactivity and potential for diverse chemical transformations, making it a valuable compound in various fields of research .
Propiedades
Fórmula molecular |
C9H7BrO2 |
|---|---|
Peso molecular |
227.05 g/mol |
Nombre IUPAC |
2-(3-bromophenyl)oxetan-3-one |
InChI |
InChI=1S/C9H7BrO2/c10-7-3-1-2-6(4-7)9-8(11)5-12-9/h1-4,9H,5H2 |
Clave InChI |
CPCGCNJWEUERMQ-UHFFFAOYSA-N |
SMILES canónico |
C1C(=O)C(O1)C2=CC(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


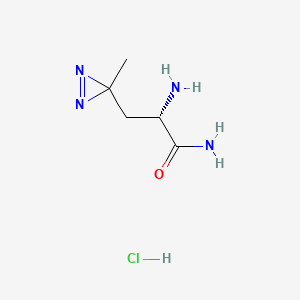
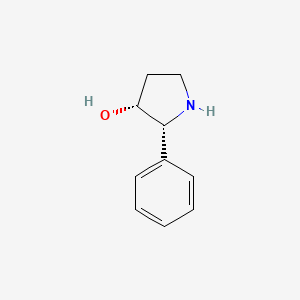



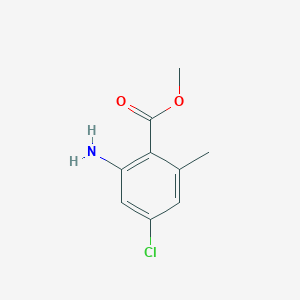
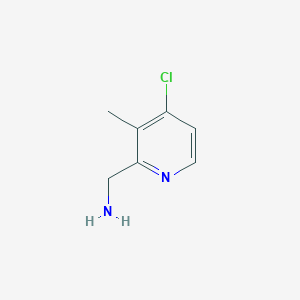
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(trimethylsilyl)propanoicacid](/img/structure/B15313996.png)
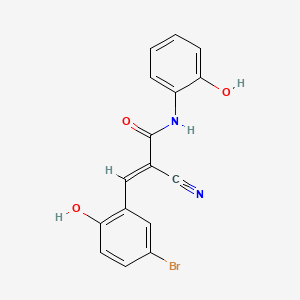
![3-[(5-Methyl-1,3-thiazol-2-yl)carbamoyl]phenylfluoranesulfonate](/img/structure/B15314003.png)

